molecular formula C9H9ClO B1416604 6-chloro-2,3-dihydro-1H-inden-1-ol CAS No. 52085-98-0

6-chloro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1416604
CAS No.: 52085-98-0
M. Wt: 168.62 g/mol
InChI Key: IVDNEJBOKXINDZ-UHFFFAOYSA-N
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Description

6-chloro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of indanol, characterized by a chlorine atom attached to the sixth position of the indanol ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

6-chloro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3-dihydro-1H-inden-1-ol typically involves the chlorination of 2,3-dihydro-1H-inden-1-ol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2,3-dihydro-1H-inden-1-ol

    Chlorinating Agent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction yields this compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-chloro-2,3-dihydro-1H-inden-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield 6-chloro-2,3-dihydro-1H-inden-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3)

Major Products Formed

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3-dihydro-1H-inden-1-one
  • 6-chloro-2,3-dihydro-1H-inden-1-amine
  • 6-methoxy-2,3-dihydro-1H-inden-1-ol

Uniqueness

6-chloro-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the sixth position enhances its reactivity and potential for further functionalization compared to its non-chlorinated counterparts .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDNEJBOKXINDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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